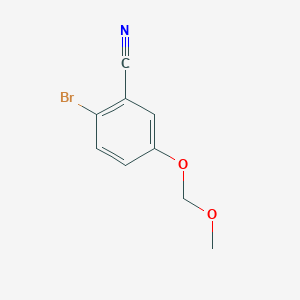

2-Bromo-5-(methoxymethoxy)benzonitrile

Description

2-Bromo-5-(methoxymethoxy)benzonitrile is a benzonitrile derivative with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . It features a bromine atom at the 2-position and a methoxymethoxy group (-OCH₂OCH₃) at the 5-position of the aromatic ring. This compound is synthesized via Suzuki-Miyaura coupling and bromination reactions, as outlined in Scheme 3 of Zhou et al. () . Its primary applications include serving as a key intermediate in medicinal chemistry, particularly in the development of NSD2-PWWP1 inhibitors and other bioactive molecules .

Properties

IUPAC Name |

2-bromo-5-(methoxymethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-6-13-8-2-3-9(10)7(4-8)5-11/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYJJGMMVUYLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-(methoxymethoxy)benzonitrile can be synthesized through several methods. One common method involves the bromination of 5-(methoxymethoxy)benzonitrile. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve the desired substitution.

Industrial Production Methods

In industrial settings, the production of 2-Bromo-5-(methoxymethoxy)benzonitrile may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(methoxymethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-5-(methoxymethoxy)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated compounds.

Industry: The compound is used in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methoxymethoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

Positional Isomers and Methoxymethoxy Derivatives

- 5-Bromo-2-(methoxymethoxy)benzonitrile (Compound 12b): Molecular Formula: C₉H₈BrNO₂ (MW = 241.07 g/mol) . Key Differences: Bromine at the 5-position and methoxymethoxy group at the 2-position. Synthesis: Prepared via alkylation of 4-bromo-2-cyanophenol under general procedure A, yielding a light-brown solid with mp 67–69°C . Spectroscopy: Distinct $^1$H NMR signals at δ 3.52 (s, 3H, -OCH₃) and 5.28 (s, 2H, -OCH₂-) .

- 2-Bromo-5-ethoxy-4-methoxybenzonitrile: Molecular Formula: C₁₀H₁₀BrNO₂ (MW = 256.10 g/mol) . Key Differences: Ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 5 and 4, respectively.

Hydroxy-Substituted Analogues

- 5-Bromo-2-hydroxybenzonitrile: Molecular Formula: C₇H₄BrNO (MW = 198.02 g/mol) . Key Differences: Hydroxyl (-OH) group at the 2-position instead of methoxymethoxy. Applications: Used in synthesizing antiretroviral drugs and osteoporosis treatments . Crystallography: Forms hydrogen-bonded chains via O–H⋯N interactions (O⋯N distance = 2.805 Å), enhancing crystal stability .

- 5-Bromo-2-hydroxy-3-methylbenzonitrile: Molecular Formula: C₈H₆BrNO (MW = 212.04 g/mol) . Key Differences: Additional methyl group at the 3-position.

Amino- and Halogen-Substituted Derivatives

- 2-Amino-5-bromo-3-methoxybenzonitrile: Molecular Formula: C₈H₇BrN₂O (MW = 227.06 g/mol) . Key Differences: Amino (-NH₂) group at the 2-position and methoxy (-OCH₃) at the 3-position. Applications: Amino groups enhance solubility in polar solvents, making it suitable for aqueous-phase reactions .

- 5-Bromo-3-fluoro-2-methoxybenzonitrile: Molecular Formula: C₈H₅BrFNO (MW = 230.03 g/mol) . Key Differences: Fluorine at the 3-position. Impact: Fluorine’s electron-withdrawing effect increases electrophilicity at the nitrile group .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Benzonitrile Derivatives

Biological Activity

Chemical Identity

2-Bromo-5-(methoxymethoxy)benzonitrile, with the CAS number 1934887-58-7 and molecular formula CHBrNO, is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a bromine atom and a methoxymethoxy group, which may influence its interaction with biological systems.

Antimicrobial Properties

Recent studies suggest that 2-Bromo-5-(methoxymethoxy)benzonitrile exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells. This activity is attributed to the presence of the methoxymethoxy group, enhancing electron donation capabilities.

Anti-inflammatory Effects

In vivo studies have shown that 2-Bromo-5-(methoxymethoxy)benzonitrile can reduce inflammation markers in animal models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary findings indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Further research is required to elucidate its efficacy and safety profile in cancer therapy.

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Agents evaluated the efficacy of 2-Bromo-5-(methoxymethoxy)benzonitrile against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

- Antioxidant Assessment : In a study assessing the radical scavenging activity, the compound demonstrated an IC50 value of 25 µM against DPPH radicals, showcasing its potential as an antioxidant agent.

- Anti-inflammatory Research : An experiment involving a murine model of acute inflammation revealed that administration of 2-Bromo-5-(methoxymethoxy)benzonitrile significantly lowered levels of TNF-α and IL-6 compared to control groups.

Data Table

| Biological Activity | Tested Model | Findings |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |

| Antioxidant | DPPH Radical Scavenging | IC50: 25 µM |

| Anti-inflammatory | Murine Model | Reduced TNF-α and IL-6 levels |

| Cytotoxicity | Cancer Cell Lines | Induces apoptosis; further studies needed |

The biological activities of 2-Bromo-5-(methoxymethoxy)benzonitrile can be attributed to its structural features:

- Bromine Atom : Known to enhance biological activity through halogen bonding.

- Methoxymethoxy Group : This moiety may facilitate interactions with biological targets, enhancing solubility and permeability across cell membranes.

Potential Molecular Targets

- Cell Membrane Proteins : Disruption leading to cell lysis in bacteria.

- Antioxidant Enzymes : Modulation of enzyme activities involved in oxidative stress response.

- Cytokine Receptors : Inhibition of signaling pathways involved in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.